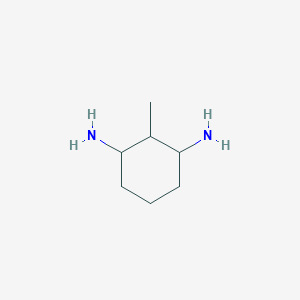

2-Methylcyclohexane-1,3-diamine

Description

2-Methylcyclohexane-1,3-diamine (CAS 13897-56-8) is a cycloaliphatic diamine with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. It features a six-membered cyclohexane ring substituted with a methyl group at the 2-position and two amine groups at the 1- and 3-positions. Key physical properties include a density of 0.905 g/cm³, a boiling point of 191.8°C, and a flash point of 80°C . This compound is utilized in organic synthesis, particularly in the formation of enamines and metallo-enamine complexes, which serve as intermediates for heterocyclic compounds like polysubstituted pyrroles and tetrahydroindoles . Its enantioselective properties also suggest applications in chiral synthesis .

Properties

CAS No. |

13897-56-8 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-methylcyclohexane-1,3-diamine |

InChI |

InChI=1S/C7H16N2/c1-5-6(8)3-2-4-7(5)9/h5-7H,2-4,8-9H2,1H3 |

InChI Key |

KHBBRIBQJGWUOW-UHFFFAOYSA-N |

SMILES |

CC1C(CCCC1N)N |

Canonical SMILES |

CC1C(CCCC1N)N |

Other CAS No. |

13897-56-8 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 4-Methylcyclohexane-1,3-diamine

4-Methylcyclohexane-1,3-diamine (CAS 13897-55-7) is a positional isomer of the 2-methyl derivative. While both share the cyclohexane backbone and amine groups, the methyl group at the 4-position alters steric and electronic properties. Industrial uses include polymer crosslinking and coatings, with purity levels up to 99% .

Bis-Cyclohexylamine Derivatives: 4,4'-Methylenebis(cyclohexylamine) (PACM)

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3, molecular weight 210.36 g/mol ) contains two cyclohexylamine groups linked by a methylene bridge. It exists as three geometric isomers (trans-trans, cis-cis, cis-trans), influencing its crystallinity and solubility . PACM is employed in epoxy curing and polyurethane production, where stereochemistry impacts material rigidity . In contrast, 2-methylcyclohexane-1,3-diamine lacks a bridging group, limiting its utility in crosslinked polymers but enhancing versatility in small-molecule synthesis.

Cyclohexane-1,3-dione Derivatives

These compounds, synthesized via Michael addition, exhibit strong IR absorption for C=O groups (~1700 cm⁻¹) and are characterized by NMR .

Aromatic Analog: 2-Methylbenzene-1,3-diamine

2-Methylbenzene-1,3-diamine (CAS 71K, molecular formula C₇H₁₀N₂ ) replaces the cyclohexane ring with a benzene ring. The aromatic structure confers distinct reactivity, such as participation in electrophilic substitution reactions, and a lower molecular weight (122.17 g/mol ) compared to its cycloaliphatic counterpart . Applications include dye synthesis and corrosion inhibition, diverging from the cyclohexane-based diamine’s role in heterocyclic chemistry.

Comparative Data Table

Preparation Methods

Reaction Conditions and Catalyst Performance

The hydrogenation step typically employs solvents like methanol or water, with Raney catalysts providing optimal activity. For instance, a cobalt Raney catalyst at 100 bar and 120°C yields 2-MCDA with >90% conversion efficiency. Comparative studies suggest that palladium on carbon (Pd/C) alternatives, while effective, require lower pressures (0–1.0 MPa) and temperatures (20–60°C), as seen in the hydrogenation of Mannich bases.

Table 1: Hydrogenation Parameters for 2-MCDA Synthesis

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Raney Co | 100 | 120 | Methanol | 92 | |

| Pd/C | 1.0 | 50 | Water | 85 | |

| Pt/C | 1.0 | 60 | Methanol | 78 |

Mannich Reaction Followed by Hydrogenation

The Mannich reaction is pivotal for constructing the cyclohexane backbone prior to diamine formation. CN102432446A describes a protocol using 1,3-cyclohexanedione, paraformaldehyde, and dimethylamine to form a Mannich base, which is subsequently hydrogenated.

Optimized Mannich Reaction Parameters

In a representative procedure, 1,3-cyclohexanedione reacts with formaldehyde (1–1.3 molar ratio) in water at 0–10°C, producing a β-amino ketone intermediate. The use of N,N-dimethylaniline as the amine source minimizes side reactions, achieving 99.2% purity post-hydrogenation. Solvent choice significantly impacts yield: water outperforms methanol due to better solubility of the intermediate.

Hydrogenation of the Mannich Base

The hydrogenation step employs Pd/C or Raney nickel under mild conditions (20–60°C, 0–1.0 MPa). This dual-step approach avoids high-pressure equipment, making it scalable for industrial production. Post-reaction purification via crystallization from acetone/methanol mixtures enhances purity to >99%.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency and Scalability of 2-MCDA Preparation Routes

| Method | Key Advantage | Limitation | Industrial Feasibility |

|---|---|---|---|

| Catalytic Hydrogenation | High yield (90–95%) | High-pressure equipment | Excellent |

| Mannich + Hydrogenation | Mild conditions | Multi-step purification | Moderate |

| By-product Recovery | Low cost | Low yield (<10%) | Limited |

Catalytic hydrogenation excels in yield and scalability but requires specialized infrastructure. The Mannich route, while longer, avoids extreme conditions and is preferable for small-scale production. By-product recovery remains economically viable only in facilities already producing hexamethylene diamine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylcyclohexane-1,3-diamine, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves reductive amination of its diketone precursor (2-Methylcyclohexane-1,3-dione) using ammonia or alkylamines under catalytic hydrogenation. To optimize purity, rigorous control of reaction conditions (e.g., temperature, pressure, and catalyst loading) is critical. Post-synthesis purification via recrystallization or column chromatography, coupled with spectroscopic validation (e.g., H NMR, IR), ensures high yield and minimal byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (H and C NMR) is indispensable for structural elucidation, particularly for distinguishing stereoisomers. Mass spectrometry (ESI-MS or GC-MS) provides molecular weight confirmation and isotopic labeling analysis. Infrared (IR) spectroscopy aids in identifying amine and cyclohexane ring functionalities. For crystalline derivatives, X-ray crystallography resolves absolute configurations .

Advanced Research Questions

Q. How can isotopic labeling (e.g., N or C) elucidate reaction mechanisms involving this compound?

- Methodological Answer : Isotopic labeling, such as N incorporation into the amine groups, enables tracking of nitrogen migration during reactions like nucleophilic substitutions or coordination in metal complexes. For example, O labeling in analogous diketones (e.g., 2-Methylcyclohexane-1,3-dione) demonstrated oxygen retention during acetonylation, a method transferable to diamine systems. Mass spectrometry monitors isotopic enrichment, while kinetic isotope effects (KIEs) reveal rate-determining steps .

Q. What strategies address regioselectivity challenges in alkylation reactions of this compound derivatives?

- Methodological Answer : Regioselective alkylation can be achieved using protective group strategies. For instance, converting the diamine to a hydrazone derivative prior to alkylation directs reactivity to specific nitrogen sites. Post-alkylation deprotection under mild acidic conditions regenerates the free amine. Computational modeling (DFT) further predicts steric and electronic influences on selectivity .

Q. How does the stereochemistry of this compound influence its role in asymmetric catalysis?

- Methodological Answer : The cis/trans isomerism of the diamine backbone significantly impacts its coordination geometry in metal complexes. For example, (1R,2R)-stereoisomers form chiral ligands (e.g., phosphino-naphthoyl derivatives) that enhance enantioselectivity in palladium-catalyzed allylic substitutions. Stereochemical analysis via circular dichroism (CD) and X-ray diffraction correlates configuration with catalytic efficiency .

Q. Can mass spectrometry-based screening methods evaluate catalytic intermediates involving this compound?

- Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) detects transient palladium-allyl intermediates in catalytic cycles. For diamine-derived ligands, monitoring back-reaction kinetics (via isotopic quasi-antiomers) provides enantiomeric ratios (er) without preparative-scale reactions. This high-throughput approach accelerates ligand optimization for asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.